(E)-N'-HYDROXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE
Description
(E)-N’-HYDROXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties
Properties
IUPAC Name |
N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O3/c13-9(17-20)10-14-11(18-1-5-21-6-2-18)16-12(15-10)19-3-7-22-8-4-19/h20H,1-8H2,(H2,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVYIRKSQLNWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C(=NO)N)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)/C(=N\O)/N)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-HYDROXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by morpholine groups. The intermediate product is then treated with hydroxylamine to introduce the hydroxy group, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-N’-HYDROXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The morpholine rings can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, oxo compounds, and hydrogenated triazines, each with distinct chemical and physical properties .
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-HYDROXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of morpholine rings enhances its bioavailability and efficacy .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (E)-N’-HYDROXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Altretamine: A triazine derivative used as an anti-cancer agent.
Tretamine: Another triazine compound with alkylating properties.
(5-{[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2,2-dimethyl-1,3-dioxan-5-yl)methanol: A triazine derivative with potential therapeutic applications.
Uniqueness
(E)-N’-HYDROXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE stands out due to its dual morpholine rings, which enhance its solubility and reactivity. This unique structure allows for a broader range of chemical modifications and applications compared to other triazine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
